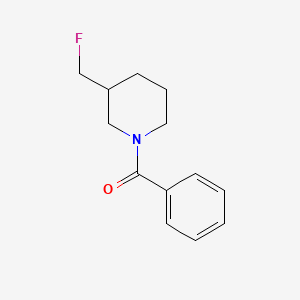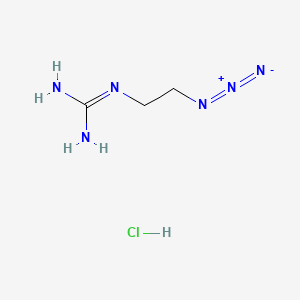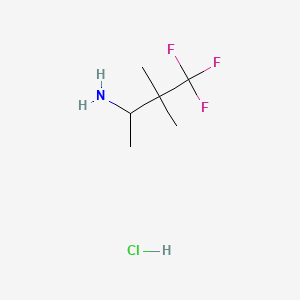
1-benzoyl-3-(fluoromethyl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Benzoyl-3-(fluoromethyl)piperidine (1-BFP) is a novel, synthetic, fluorinated piperidine molecule with potential applications in medicinal chemistry and drug discovery. It is a substituted piperidine with a benzoyl group at the 1-position and a fluoromethyl group at the 3-position. 1-BFP is a versatile compound that has been used in a wide range of scientific research applications, including as a substrate for enzymes and as a ligand for receptors. It has also been used as a model compound for the study of structure-activity relationships in medicinal chemistry.
科学的研究の応用
1-benzoyl-3-(fluoromethyl)piperidine has been used in a variety of scientific research applications. It has been used as a substrate for enzymes, such as cytochrome P450, and as a ligand for receptors, such as the serotonin 5-HT1A receptor. It has also been used as a model compound in the study of structure-activity relationships in medicinal chemistry. In addition, this compound has been used in the synthesis of a wide range of biologically active compounds, such as inhibitors of the enzyme acetylcholinesterase.
作用機序
The mechanism of action of 1-benzoyl-3-(fluoromethyl)piperidine is not yet fully understood. However, it is believed that the benzoyl group at the 1-position of the molecule binds to the active site of enzymes and receptors, while the fluoromethyl group at the 3-position provides additional binding interactions. These binding interactions allow this compound to act as a substrate or ligand for enzymes and receptors, respectively.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it has been shown to act as a substrate for enzymes and as a ligand for receptors, suggesting that it may have a range of biochemical and physiological effects.
実験室実験の利点と制限
The main advantage of using 1-benzoyl-3-(fluoromethyl)piperidine in laboratory experiments is its versatility. It can be used as a substrate for enzymes and as a ligand for receptors, allowing it to be used in a wide range of scientific research applications. However, this compound is a synthetic molecule and its biochemical and physiological effects are not yet fully understood. Therefore, it should be used with caution in laboratory experiments.
将来の方向性
For research into 1-benzoyl-3-(fluoromethyl)piperidine include further exploration of its biochemical and physiological effects and its potential applications in drug discovery. Additionally, further research into the synthesis and structure-activity relationships of this compound could lead to the development of more potent and selective compounds with potential therapeutic applications. Finally, further research into the mechanism of action of this compound could lead to a better understanding of how it interacts with enzymes and receptors.
合成法
1-benzoyl-3-(fluoromethyl)piperidine can be synthesized using a variety of methods. One method is the reaction of 1-chloro-3-fluoromethyl piperidine with benzoyl chloride in the presence of triethylamine as a base. This reaction produces this compound in high yields. Other methods for the synthesis of this compound include the reaction of 1-chloro-3-fluoromethyl piperidine with benzoic acid in the presence of a catalytic amount of p-toluenesulfonic acid and the reaction of 1-chloro-3-fluoromethyl piperidine with benzyl bromide in the presence of sodium hydride.
特性
IUPAC Name |
[3-(fluoromethyl)piperidin-1-yl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO/c14-9-11-5-4-8-15(10-11)13(16)12-6-2-1-3-7-12/h1-3,6-7,11H,4-5,8-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APXHWZJYCJGATI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=CC=C2)CF |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.27 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-(trifluoromethyl)spiro[3.3]heptan-2-one](/img/structure/B6610035.png)
amine hydrochloride](/img/structure/B6610038.png)


![methyl 2-[1-(trifluoromethyl)cyclopropyl]pyridine-4-carboxylate](/img/structure/B6610052.png)
![methyl 5-hydroxy-2-[(pyrimidin-4-yl)amino]benzoate](/img/structure/B6610055.png)

![N''-[3-(2,5-dichlorothiophen-3-yl)propyl]guanidine hydrochloride](/img/structure/B6610078.png)
![N-[4-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-1,3-thiazol-2-yl]-6-chloropyridin-3-amine](/img/structure/B6610083.png)

![3-[2-(2,6-dioxopiperidin-3-yl)-3-oxo-2,3-dihydro-1H-isoindol-5-yl]propanoic acid](/img/structure/B6610108.png)
![2-chloro-N-[2-(2,6-dioxopiperidin-3-yl)-3-oxo-2,3-dihydro-1H-isoindol-4-yl]acetamide](/img/structure/B6610117.png)

![1',2'-dihydrospiro[azetidine-3,4'-pyrido[2,3-d][1,3]oxazine]-2'-one, trifluoroacetic acid](/img/structure/B6610128.png)
